molecular formula C10H10ClN3O2 B13149940 3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid

3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid

Cat. No.: B13149940
M. Wt: 239.66 g/mol
InChI Key: MIQSMAYAHWWXER-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activity.

    1H-Pyrrolo[2,3-c]pyridines: Another class of heterocyclic compounds with comparable structural features and applications.

Uniqueness

3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chloro group on the pyrrolo[2,3-b]pyridine core makes it a versatile intermediate for further functionalization and application in various fields.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

InChI

InChI=1S/C10H10ClN3O2/c11-9-5-1-2-13-10(5)14-4-6(9)7(12)3-8(15)16/h1-2,4,7H,3,12H2,(H,13,14)(H,15,16)

InChI Key

MIQSMAYAHWWXER-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(CC(=O)O)N

Origin of Product

United States

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